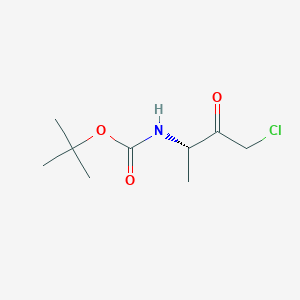

(S)-3-(Boc-amino)-1-chloro-2-butanone

Vue d'ensemble

Description

“(S)-3-(Boc-amino)-1-chloro-2-butanone” is a compound that contains a Boc-protected amino group. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis . It is used to protect the terminal amine of the peptide, allowing for transformations of other functional groups .

Synthesis Analysis

The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The addition of the Boc group involves a typical nucleophilic addition-elimination reaction .Molecular Structure Analysis

The Boc group is a carbamate, which is simply an ester of the carbamic acid . The stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed, makes the Boc group a better option for protecting an amino group .Chemical Reactions Analysis

The Boc group is removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane .Physical And Chemical Properties Analysis

Chiral molecules like “(S)-3-(Boc-amino)-1-chloro-2-butanone” have the same molecular weight and similar physical and chemical properties . Their chemical structures are mirror images without complete overlap .Applications De Recherche Scientifique

Pharmaceuticals

“(S)-3-(Boc-amino)-1-chloro-2-butanone” is a type of Boc-protected amino acid . Boc-protected amino acids are widely used in the pharmaceutical industry for the synthesis of peptides . They are essential for peptide synthesis and drug discovery due to their unique characteristics .

Chemical Synthesis

In the field of chemical synthesis, “(S)-3-(Boc-amino)-1-chloro-2-butanone” plays a crucial role. The Boc group is the most used protection of amino groups, for example, in the synthesis of peptides . It is also involved in the enzymatic asymmetric synthesis of chiral amino acids .

Biochemistry

In biochemistry, “(S)-3-(Boc-amino)-1-chloro-2-butanone” is used in the N-Boc deprotection of amines . This is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .

Material Science

“(S)-3-(Boc-amino)-1-chloro-2-butanone” has applications in material science as well. Amino acids modified with the Boc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Boc moiety .

Environmental Science

While there isn’t specific information on the use of “(S)-3-(Boc-amino)-1-chloro-2-butanone” in environmental science, Boc-protected amino acids are generally used in various scientific research areas. They are essential for peptide synthesis and drug discovery due to their unique characteristics .

Food Science

In food science, amino acid analysis can provide a reliable basis for fortified food, and can accurately identify the authenticity of fruit juice and beverage . As “(S)-3-(Boc-amino)-1-chloro-2-butanone” is a type of Boc-protected amino acid, it could potentially be used in these analyses .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMIWORFUZTLFW-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Boc-amino)-1-chloro-2-butanone | |

CAS RN |

93371-30-3 | |

| Record name | tert-butyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2757922.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2757923.png)

![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2757927.png)

![1-(4-methoxyphenyl)-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757933.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)